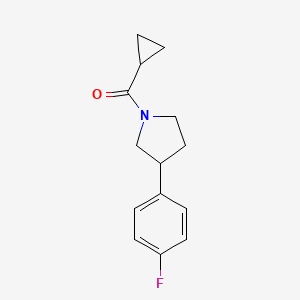
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPM is a small molecule that belongs to the class of benzamides and is structurally similar to other benzamide derivatives such as metoclopramide and sulpiride.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- Synthesis of Derivatives : A study by Hocková et al. (2003) describes the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, through C5-alkylation or cyclization methods. These derivatives showed marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).
Antiviral Activity
- Antiretroviral Activity : The study by Hocková et al. (2003) found that several 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory effects on retrovirus replication. This finding is crucial for understanding the potential applications of these compounds in antiretroviral therapy (Hocková et al., 2003).
Pharmacological Applications
- Antidopaminergic Properties : De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides to explore their potential as neuroleptic agents. The study revealed the importance of the structure-activity relationship in developing new pharmacological agents (De Paulis et al., 1985).
Radiopharmaceutical Development
- Radioiodinated Ligands : Mertens et al. (1994) developed radioiodinated ligands for serotonin-5HT2-receptors. Their work is significant in the field of γ-emission tomography, which is essential for diagnostic imaging in medical research (Mertens et al., 1994).
Chemical Synthesis
- Efficient Large-Scale Synthesis : Morgentin et al. (2009) described an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, showcasing a pathway for the synthesis of complex chemical compounds (Morgentin et al., 2009).
Antioxidant Properties
- Scavenging Activity : Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides. These compounds demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Eigenschaften
IUPAC Name |
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-12-4-5-14(17)13(7-12)16(21)18-8-11-6-15(10-2-3-10)20-9-19-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBBBBSVUYPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

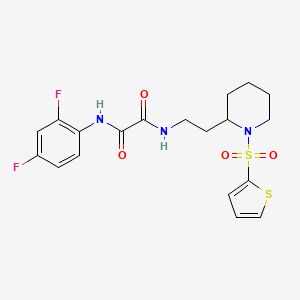
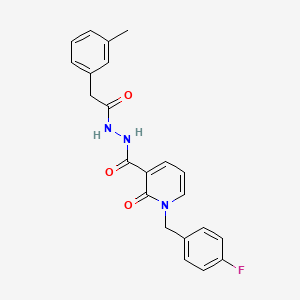
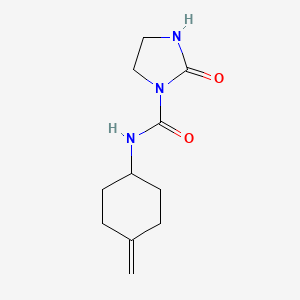
![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)

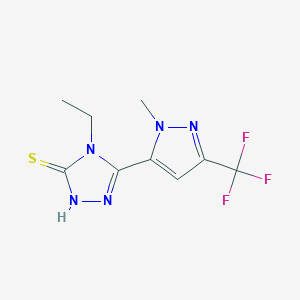
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
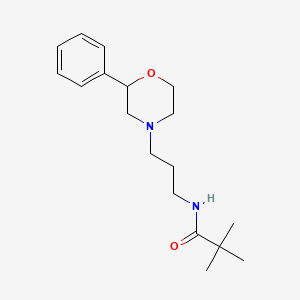
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)

